molecular formula C15H16F2N2O3 B3017021 N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide CAS No. 1385343-80-5

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide

Cat. No. B3017021
CAS RN: 1385343-80-5
M. Wt: 310.301
InChI Key: HONWNFFKGJFFCB-UHFFFAOYSA-N
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Description

The compound "N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with cyano and acetamide groups have been synthesized and studied for various applications, including sensing of fluoride anions, anticancer properties, and antioxidant activities.

Synthesis Analysis

The synthesis of related compounds typically involves direct acylation reactions or condensation reactions. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(sub

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Muscarinic Agonist Activity : Research on substituted N-(silatran-1-ylmethyl)acetamides demonstrates the synthesis and structure of compounds with potential applications in neurochemistry, highlighting how modifications of acetamide derivatives can impact their biological activity (Pukhalskaya et al., 2010).

  • Photoinitiator for Polymer Networks : A study on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators, including acetamide derivatives, for the preparation of PMMA hybrid networks, shows the compound's role in enhancing thermal stability and robustness of polymer networks (Batibay et al., 2020).

  • Curing Agents for Epoxy Resins : Cyanoacetamides have been identified as a novel class of curing agents for epoxy resins, offering insights into how acetamide derivatives can be utilized in materials science for enhancing the properties of epoxy-based materials (Renner et al., 1988).

Molecular Studies and Applications

  • Antibacterial, Antifungal, and Anticancer Studies : Research on N-((Diphenylamino)methyl)acetamide and its metal chelates highlights the antimicrobial and anticancer potential of acetamide derivatives, suggesting a pathway for developing new therapeutic agents (Muruganandam et al., 2013).

  • Quantum Mechanical Studies on Bioactive Analogs : Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs explore their potential in ligand-protein interactions and photovoltaic efficiency, indicating the versatile applications of acetamide derivatives in biochemistry and renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O3/c16-10-3-4-12(13(17)6-10)14(7-18)19-15(20)9-21-8-11-2-1-5-22-11/h3-4,6,11,14H,1-2,5,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONWNFFKGJFFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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